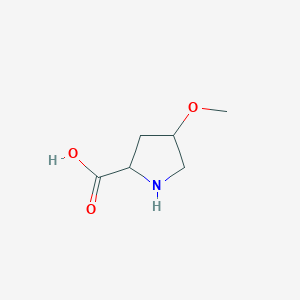

4-Methoxypyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality 4-Methoxypyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxypyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKXUOGQKYKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Properties, Synthesis, and Applications of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Structural dynamics, synthesis protocols, and pharmacological applications of cis-4-methoxy-L-proline.

Executive Summary

In the realm of rational drug design, conformationally restricted amino acids serve as indispensable scaffolds for probing complex ligand-binding sites. (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid , commonly referred to as cis-4-methoxy-L-proline , is a highly specialized proline derivative. By introducing a methoxy group at the C-4 position of the pyrrolidine ring, scientists can exert precise stereoelectronic control over the ring's puckering dynamics and the cis-trans isomerization of adjacent amide bonds[1]. This technical guide explores the physicochemical properties, conformational causality, and self-validating synthetic protocols of this molecule, alongside its emerging role in targeted protein degradation (PROTACs) and amino acid transporter inhibition.

Physicochemical Profiling

Understanding the baseline properties of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid is critical for downstream assay development and synthetic integration. Below is a consolidated table of its core quantitative and qualitative properties[2].

| Property | Specification |

| IUPAC Name | (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid |

| Common Name | cis-4-methoxy-L-proline |

| CAS Registry Number | 75176-22-6 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Stereochemistry | (2S, 4S) – Substituents are cis relative to the ring |

| Appearance | Colorless to pale yellow crystalline solid |

| Storage Temperature | Ambient to 4°C (depending on derivative protection) |

Stereoelectronic Causality & Conformational Dynamics

As a Senior Application Scientist, I emphasize that substituting the pyrrolidine ring is never merely a steric exercise; it is fundamentally a stereoelectronic manipulation.

In natural L-proline, the pyrrolidine ring rapidly interconverts between Cγ-endo and Cγ-exo puckered conformations. However, introducing an electronegative methoxy group at the C-4 position induces a strong gauche effect between the ring nitrogen and the C-4 oxygen. In the (2S,4S) cis-configuration, this stereoelectronic interaction strongly biases the ring toward a specific pucker (often Cγ-endo or half-boat, depending on the solvent and N-substituent)[3],[1].

Causality in Drug Design: This puckering bias directly influences the backbone dihedral angles (φ and ψ) and significantly alters the thermodynamics of the cis → trans isomerization of the preceding amide bond[1]. By locking the conformation, cis-4-methoxy-L-proline minimizes the entropic penalty upon binding to a target protein. This exact mechanism is leveraged to achieve high-affinity binding in the SH2 domain of STAT6, making it a critical anchor in the development of highly selective PROTAC degraders[4].

Fig 1: Conformational dynamics and stereoelectronic causality of cis-4-methoxy-L-proline.

Applications in Advanced Therapeutics

The rigidified scaffold of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid has proven invaluable in several cutting-edge therapeutic arenas:

-

SLC1A4 (ASCT1) and SLC1A5 (ASCT2) Inhibitors: Neutral amino acid transporters like ASCT2 are upregulated in various cancers to feed glutamine-dependent tumor growth. Hydroxyproline derivatives, specifically trans-3-hydroxy-cis-4-methoxy-L-proline, have been synthesized to probe and block these transporters. The cis-4-methoxy orientation is critical; altering the stereochemistry or substituting a methyl group drastically abolishes transport inhibition due to rigid, dissimilar boat conformations[3].

-

STAT6 PROTAC Degraders: In the discovery of AK-1690 (a potent STAT6 PROTAC degrader), cis-4-methoxy-L-proline is utilized as a core structural motif. The methoxy group binds optimally within a hydrophobic pocket formed by specific STAT6 residues (Ile573, Phe592, Leu609, Leu612), generating high binding affinity required for effective ubiquitination and subsequent degradation of the target protein[4].

Self-Validating Experimental Protocol: Synthesis Workflow

To ensure high enantiomeric and diastereomeric purity, the synthesis of cis-4-methoxy-L-proline typically begins with the commercially available trans-4-hydroxy-L-proline. The protocol below outlines the inversion of stereochemistry followed by a mild Purdie methylation to avoid epimerization at the α-carbon[5].

Step-by-Step Methodology

Phase 1: Preparation of N-Cbz-cis-4-hydroxy-L-proline

-

Protection: Protect the amine of trans-4-hydroxy-L-proline using benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions.

-

Inversion (Mitsunobu): Convert the N-Cbz-trans-4-hydroxy-L-proline to the corresponding lactone via intramolecular Mitsunobu esterification using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.

-

Hydrolysis: Hydrolyze the lactone using 2.0 M HCl to yield N-Cbz-cis-4-hydroxy-L-proline. Extract the glassy material using ethyl acetate.

Phase 2: Purdie Methylation (Causality: Preventing C2 Epimerization) Note: Strong bases (like NaH) can cause racemization at the C2 position. We utilize Silver Oxide (Ag₂O) as a mild acid scavenger. 4. Reaction: Dissolve N-Cbz-cis-4-hydroxy-L-proline (1 eq) in acetone. Add freshly prepared Ag₂O (excess) and Methyl Iodide (MeI, excess). 5. Incubation: Stir the suspension at room temperature in the dark for 24-48 hours. The reaction yields N-Cbz-cis-4-methoxy-L-proline methyl ester as a yellow oil[5].

Phase 3: Saponification and Deprotection 6. Saponification: Dissolve the methyl ester intermediate in methanol. Dropwise, add 2 N NaOH at 0°C. Stir for 1 hour at 0°C, then at room temperature overnight. Acidify to pH 2 using 1:1 HCl and extract with ethyl acetate to isolate N-Cbz-cis-4-methoxy-L-proline. 7. Hydrogenolysis: Dissolve the product in a 2:1 methanol/water mixture. Add 5% Pd-C catalyst. Place on a hydrogenator at 3 atmospheres of H₂ for 4 hours to remove the Cbz group. 8. Purification: Filter the mixture through Celite to remove the Pd-C catalyst. Evaporate the filtrate and crystallize the residue from a methanol-ether solution to yield pure, colorless (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid [5].

Fig 2: Step-by-step synthetic workflow for (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid.

References

-

Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

- Mercaptoacyl derivatives of substituted prolines (US4316906A)

-

(2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid, 25 mg, CAS No. 75176-22-6 Source: Carl ROTH URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid, 25 mg, CAS No. 75176-22-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 3. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4316906A - Mercaptoacyl derivatives of substituted prolines - Google Patents [patents.google.com]

The Strategic Incorporation of Methoxy Substituents in Proline: A Technical Guide to Modulating Physicochemical and Conformational Properties for Drug Discovery

For Immediate Release

In the intricate landscape of drug design and peptide chemistry, the unique structural constraints of proline serve as a powerful tool for sculpting molecular architecture. The strategic introduction of substituents onto the proline ring offers a sophisticated method for fine-tuning the physicochemical and conformational properties of peptides and small molecules. This technical guide provides an in-depth exploration of methoxy-substituted prolines, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, properties, and applications.

Introduction: The Rationale for Methoxy Substitution

Proline's distinctive cyclic structure imparts significant conformational rigidity to peptide backbones, influencing secondary structures and receptor interactions. However, the native proline ring is a blank canvas. The introduction of a methoxy group, a seemingly simple modification, can profoundly alter the molecule's behavior in a biological system. This substitution can modulate key drug-like properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, the position and stereochemistry of the methoxy group exert precise control over the proline ring's pucker and the cis/trans isomerization of the preceding peptide bond, offering a subtle yet powerful means of conformational control.

Synthesis of Methoxy-Substituted Prolines

The most common and practical route to methoxy-substituted prolines is through the O-methylation of the corresponding hydroxyproline isomers. This transformation is typically achieved under mild conditions, making it an accessible strategy for many research laboratories.

General Protocol for O-Methylation of N-Boc-4-hydroxy-L-proline

This protocol outlines the synthesis of N-Boc-4-methoxy-L-proline, a common building block for peptide synthesis.

Materials:

-

N-Boc-4-hydroxy-L-proline

-

Methyl iodide (MeI)

-

Silver(I) oxide (Ag₂O) or Sodium hydride (NaH)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve N-Boc-4-hydroxy-L-proline (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base and Methylating Agent:

-

Using Ag₂O: Add silver(I) oxide (2-3 equivalents) to the solution, followed by the dropwise addition of methyl iodide (3-4 equivalents).

-

Using NaH: Cool the solution to 0 °C and carefully add sodium hydride (1.1-1.2 equivalents) in portions. Allow the mixture to stir for 30 minutes at 0 °C before the dropwise addition of methyl iodide (1.1-1.2 equivalents).

-

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions with Ag₂O may require longer reaction times (overnight to 24 hours), while reactions with NaH are typically faster.

-

Work-up:

-

For Ag₂O: Filter the reaction mixture through a pad of Celite to remove silver salts and wash the pad with acetone or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

For NaH: Carefully quench the reaction at 0 °C by the slow addition of water.

-

-

Extraction: Dilute the residue with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-Boc-4-methoxy-L-proline by silica gel column chromatography to yield the pure product.

Physicochemical Properties of Methoxy-Substituted Prolines

| Property | Unsubstituted L-Proline (Experimental) | 4-Methoxy-L-proline (Predicted) | Rationale for Change |

| pKa₁ (Carboxyl) | 1.99 | ~2.0 - 2.2 | The electron-withdrawing effect of the methoxy group is expected to have a minor acidifying effect on the carboxylic acid. |

| pKa₂ (Amine) | 10.60[1] | ~10.4 - 10.6 | The inductive effect of the methoxy group is expected to have a negligible to slight base-weakening effect on the secondary amine. |

| LogP (Octanol/Water) | -1.6 to -2.6 | -1.0 to -1.5 | The addition of the methyl group increases the lipophilicity of the molecule, leading to a higher LogP value compared to the more polar hydroxyproline and the parent proline. |

| Aqueous Solubility | High | Moderate to High | The increased lipophilicity may slightly decrease aqueous solubility compared to proline and hydroxyproline, but the molecule is expected to remain reasonably water-soluble. |

Note: Predicted values are based on computational models and may vary depending on the software used.[2][3][4][5] Experimental determination is recommended for precise values.

Conformational Analysis: The Power of Methoxy Substitution

The true utility of methoxy-substituted prolines in drug design lies in their ability to dictate the conformation of the proline ring and the preceding peptide bond. This conformational control stems from stereoelectronic effects, primarily the gauche effect.

Ring Pucker: Exo vs. Endo

The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo.

-

(2S,4R)-4-methoxyproline (trans): The electronegative methoxy group at the 4R position favors an exo pucker. This is due to a stabilizing gauche interaction between the Cγ-O bond and the Cδ-N bond.[6][7]

-

(2S,4S)-4-methoxyproline (cis): Conversely, a methoxy group at the 4S position promotes an endo pucker.[7]

Caption: Influence of Methoxy Stereochemistry on Proline Ring Pucker.

Cis/Trans Isomerization of the Xaa-Pro Bond

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. The energy barrier for isomerization is relatively low, leading to the presence of both isomers in solution. The conformational preference of the proline ring directly influences this equilibrium.

-

Exo Pucker (favored by 4R-methoxyproline): The exo pucker stabilizes the trans conformation of the Xaa-Pro bond. This is partly attributed to a favorable n→π* interaction between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline.[6]

-

Endo Pucker (favored by 4S-methoxyproline): The endo pucker generally favors the cis conformation of the Xaa-Pro bond.

Caption: Relationship between Proline Ring Pucker and Peptide Bond Isomerization.

Experimental Characterization of Methoxy-Substituted Prolines

A thorough characterization of methoxy-substituted prolines is essential to understand their properties and effectively utilize them in drug design.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformational dynamics of substituted prolines in solution.

Key Parameters for Analysis:

-

¹H and ¹³C Chemical Shifts: The chemical shifts of the proline ring protons and carbons are sensitive to the ring pucker and the cis/trans isomerization of the preceding peptide bond. Distinct sets of signals are observed for the cis and trans isomers.[8]

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments can provide distance restraints to differentiate between cis and trans isomers and to determine the overall conformation.

-

Coupling Constants (J-coupling): Vicinal proton-proton coupling constants within the proline ring can provide information about the dihedral angles and thus the ring pucker.

Experimental Protocol Outline for NMR Analysis:

-

Sample Preparation: Dissolve the methoxy-substituted proline-containing peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.[9][10]

-

Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR spectra at a constant temperature.

-

Spectral Assignment: Assign all proton and carbon resonances for both the cis and trans isomers.

-

Quantitative Analysis: Determine the ratio of cis to trans isomers by integrating the corresponding well-resolved peaks in the ¹H spectrum.[11]

-

Conformational Analysis: Analyze NOE patterns and coupling constants to deduce the preferred ring pucker and overall solution conformation of each isomer.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, offering a high-resolution snapshot of a single conformation.

Experimental Protocol Outline for Small Molecule Crystallization:

-

Compound Purification: Ensure the methoxy-substituted proline derivative is of high purity (>95%).[12]

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A good starting point is a solvent in which the compound is soluble when hot and sparingly soluble when cold.[13]

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, loosely capped to allow for slow evaporation of the solvent.[12]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[14]

-

Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of the compound. Crystals may form at the interface as the solvents slowly mix.[15]

-

-

Crystal Harvesting and Mounting: Once suitable single crystals have formed, carefully harvest them and mount them on a goniometer for data collection.

-

Data Collection and Structure Refinement: Collect diffraction data using an X-ray diffractometer and solve and refine the crystal structure using appropriate software.

Impact on Drug Properties and Applications in Drug Discovery

The controlled modulation of conformation and physicochemical properties by methoxy substitution has significant implications for drug discovery and development.

Modulation of Binding Affinity

By pre-organizing a peptide or small molecule into a bioactive conformation that mimics the bound state, methoxy substitution can enhance binding affinity for a biological target. The choice of the (4R) or (4S)-methoxyproline can be used to favor either a trans or cis Xaa-Pro bond, which can be critical for receptor recognition. For instance, in G protein-coupled receptor (GPCR) ligands, the conformation of the peptide backbone is often crucial for high-affinity binding, and methoxyproline can be used to stabilize the desired conformation.[16][17]

Enhancement of Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The introduction of non-natural amino acids like methoxyproline can enhance metabolic stability by sterically hindering protease access to the cleavage site. The altered conformation of the peptide backbone can also make it a poorer substrate for degradative enzymes.

In Vitro Metabolic Stability Assay Protocol (Liver Microsomes):

-

Reagent Preparation: Prepare solutions of the test peptide, liver microsomes, and an NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6]

-

Incubation: Pre-warm the peptide and microsome solutions to 37°C. Initiate the reaction by adding the NADPH regenerating system. Incubate the mixture at 37°C with gentle shaking.[6]

-

Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and quench the enzymatic activity by adding a cold organic solvent like acetonitrile.[6]

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent peptide at each time point.

-

Data Analysis: Plot the percentage of remaining peptide versus time to determine the half-life (t₁/₂) of the peptide in the assay.[6]

Conclusion

Methoxy-substituted prolines are valuable and versatile tools in the arsenal of medicinal chemists and peptide scientists. Their straightforward synthesis and the predictable nature of their conformational influence allow for the rational design of molecules with improved physicochemical properties, enhanced binding affinities, and increased metabolic stability. As our understanding of the subtle interplay between structure and function continues to grow, the strategic application of methoxy-substituted prolines is poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

Raines, R. T., et al. (2008). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. [Link]

-

Shoulders, M. D., & Raines, R. T. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society. [Link]

-

Raines, R. T., et al. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Peptide Science. [Link]

-

Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

-

Unknown. (n.d.). Guide for crystallization. Unknown. [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

-

BCL-XpKa. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link]

-

Guillarme, D., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. ACD/Labs. [Link]

-

Unknown. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

- CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.).

-

ECETOC. (n.d.). pKa. ECETOC. [Link]

-

Dukor, R. K., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of Peptide Research. [Link]

-

Organic Syntheses Procedure. (n.d.). L-Proline. Organic Syntheses. [Link]

-

Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Raines, R. T., et al. (2008). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. [Link]

-

NovAliX. (n.d.). NMR sample preparation guidelines. NovAliX. [Link]

-

Wagen, C. (2023). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Raines, R. T., et al. (2026). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Angewandte Chemie International Edition. [Link]

-

Gante, J., et al. (1995). Stereoselective Syntheses of 3-mercaptoproline Derivatives Protected for Solid Phase Peptide Synthesis. Tetrahedron Letters. [Link]

-

Unknown. (n.d.). 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

-

Unknown. (n.d.). Supplementary tables. Unknown. [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]

-

Turk, M. A., et al. (2022). A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs. eLife. [Link]

-

Zlatko, T., et al. (n.d.). Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors. PMC. [Link]

-

Fuxreiter, M., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

-

Fuxreiter, M., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. MDPI. [Link]

-

Heriot-Watt University. (n.d.). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Heriot-Watt University Research Portal. [Link]

-

Schöneberg, T., et al. (2020). Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. International Journal of Molecular Sciences. [Link]

-

PubChem. (n.d.). L-Proline. PubChem. [Link]

-

BioDuro. (n.d.). ADME LogP LogD Assay. BioDuro. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Research Collection. [Link]

-

ResearchGate. (n.d.). Ratios of cis:trans conformers as determined by 1 H NMR. ResearchGate. [Link]

Sources

- 1. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. peerj.com [peerj.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nmr-bio.com [nmr-bio.com]

- 10. organomation.com [organomation.com]

- 11. researchgate.net [researchgate.net]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mt.com [mt.com]

- 14. unifr.ch [unifr.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Computational Chemistry Highlights: Computational Study on the pKa Shifts in Proline Induced by Hydrogen-Bond-Donating Cocatalysts [compchemhighlights.org]

- 17. researchgate.net [researchgate.net]

The Pyrrolidine Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its evolutionary selection as a core structural motif for molecular recognition.[1][2] The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional architecture that allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] This, combined with its favorable physicochemical properties such as aqueous solubility and the ability of the ring nitrogen to act as a hydrogen bond donor or acceptor, makes the pyrrolidine scaffold a highly sought-after component in the design of novel therapeutics. This guide will provide an in-depth exploration of the discovery of novel pyrrolidine carboxylic acid derivatives, from synthetic strategies to therapeutic applications and the critical analysis of structure-activity relationships.

Core Synthetic Strategies: Building and Diversifying the Pyrrolidine Core

The synthesis of novel pyrrolidine carboxylic acid derivatives can be broadly categorized into two main approaches: the de novo construction of the pyrrolidine ring and the functionalization of a pre-existing chiral pyrrolidine core, often derived from the readily available amino acid, proline.[4]

De Novo Synthesis: Asymmetric Michael Addition

A powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acid derivatives is the organocatalytic Michael addition.[5][6] This approach involves the conjugate addition of a nucleophile, such as a nitroalkane, to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts allows for the stereocontrolled formation of new chiral centers.

A representative synthetic pathway for the synthesis of a 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative is depicted below.[5] This two-step process begins with an enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, followed by a reductive cyclization to yield the desired pyrrolidine ring.[7]

Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.

Anticonvulsant Activity

Certain N-substituted phenyl pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant properties. [8]These compounds have shown efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) test, with some derivatives demonstrating potency comparable to standard drugs like phenytoin. [8]The proposed mechanism of action for some of these anticonvulsants involves the modulation of voltage-gated sodium channels or T-type calcium channels, leading to a stabilization of neuronal membranes and a reduction in hyperexcitability. [9]

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrrolidine carboxylic acid derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the pyrrolidine ring. SAR studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. [1][10] Key insights from SAR studies include:

-

Substitution on the Pyrrolidine Ring: The position and nature of substituents can dramatically influence activity. For example, in a series of N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic substituents at the 3-position of the terminal phenyl group were found to be optimal for potency. [10][11]* Linker Flexibility: The linker connecting the pyrrolidine core to other pharmacophoric elements can impact both potency and selectivity. Conformationally flexible linkers have been shown to increase inhibitory potency but may reduce selectivity against related enzymes. [10]* Stereochemistry: The stereochemistry of the chiral centers on the pyrrolidine ring is often critical for biological activity. For instance, in a series of STAT3 inhibitors, the (R)-configuration at a chiral center in a proline-based derivative resulted in improved inhibitory activity compared to the (S)-enantiomer. [12] Data Presentation: SAR of Pyrrolidine-based NAAA Inhibitors

| Compound | Linker Type | Terminal Phenyl Substitution | IC₅₀ (µM) | Selectivity vs. FAAH |

| 1b | Rigid (Phenyl) | None | >100 | High |

| 4a | Flexible (Alkyl) | None | 25 | Moderate |

| 4c | Flexible (Cyclohexyl) | None | 2.7 | Low |

| 4g | Rigid (Cinnamoyl) | 4-Phenyl | <1 | High |

Data adapted from studies on NAAA inhibitors to illustrate SAR principles.[10]

Conclusion and Future Directions

The pyrrolidine carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural and physicochemical properties make it an ideal starting point for the design of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel therapeutic applications, and the use of computational modeling to guide the rational design of the next generation of pyrrolidine-based drugs. The integration of multi-target drug design strategies, as seen in the dual antidiabetic and anticancer agents, represents a particularly promising avenue for addressing complex diseases. [1]

References

- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed.

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.

- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Read by QxMD.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl

- Pyrrolidine Deriv

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews.

- Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Deriv

- Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC.

- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.

- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

Sources

- 1. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. login.medscape.com [login.medscape.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 8. rroij.com [rroij.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Engineering Conformational Dynamics: The Biological and Therapeutic Significance of Substituted Proline Analogs

Executive Summary

As a Senior Application Scientist in peptide engineering, I often describe proline not merely as an amino acid, but as a molecular fulcrum. Unlike primary amino acids, proline’s side chain is cyclized onto its backbone nitrogen, forming a pyrrolidine ring. This unique architecture restricts the backbone dihedral angle ( ϕ ) and forces the preceding peptide bond to populate both cis and trans isomers[1]. By synthetically substituting the pyrrolidine ring with electronegative atoms (e.g., fluorine, hydroxyl groups), we can harness stereoelectronic effects to precisely dictate ring puckering and amide isomerization. This whitepaper explores the causality behind these conformational shifts, their profound impact on macromolecular stability (such as in collagen), and their emerging role in rational drug design.

The Stereoelectronic Engine: Ring Puckering and Amide Isomerization

To utilize substituted prolines effectively, one must understand the fundamental causality governing their behavior: the gauche effect .

When an electronegative substituent is introduced at the C4 position of the pyrrolidine ring, it strongly polarizes the C–F or C–O bond. To stabilize the system, the molecule adopts a conformation that maximizes hyperconjugation—specifically, the electron donation from the adjacent C–H σ bond into the highly polarized σ∗ antibonding orbital of the substituent[2][3].

-

(2S,4R)-4-Fluoroproline (4R-Flp) and (2S,4R)-4-Hydroxyproline (4R-Hyp) : The gauche effect forces the highly electronegative atom into an axial-like orientation, locking the pyrrolidine ring into a C γ -exo pucker [1][4]. This specific pucker pre-organizes the backbone ψ angle to ∼150∘ , which thermodynamically stabilizes the trans peptide bond[1].

-

(2S,4S)-4-Fluoroproline (4S-Flp) : Conversely, inverting the stereocenter forces the ring into a C γ -endo pucker , which lowers the energy barrier for isomerization and significantly increases the population of the cis isomer[1].

Stereoelectronic causality: From C4-substitution to macroscopic protein stability.

Table 1: Conformational Parameters of Proline Analogs in Model Peptides (Ac-Xaa-OMe)

| Proline Analog | Ring Pucker Preference | K_trans/cis | Reference Context |

| Unsubstituted L-Proline | C γ -endo (slight) | 4.6 | Baseline physiological state[1] |

| (2S,4R)-4-Fluoroproline | C γ -exo | 6.7 | Stabilizes trans conformation[1] |

| (2S,4S)-4-Fluoroproline | C γ -endo | 2.5 | Stabilizes cis conformation[1] |

| 4S-Perfluoro-tert-butyl-Hyp | C γ -endo | 1.2 | Extreme cis preference via sterics[5] |

Macromolecular Stability: The Collagen Triple Helix

The structural integrity of human connective tissue relies entirely on the post-translational hydroxylation of proline to 4R-Hyp. The collagen triple helix consists of repeating (Xaa-Yaa-Gly) strands that adopt a polyproline II (PPII) conformation.

The Positional Causality: The Yaa position of the collagen strand is exquisitely sensitive to ring pucker. 4R-Hyp at the Yaa position locks the ring in the C γ -exo pucker, perfectly aligning the backbone dihedral angles to facilitate critical interstrand hydrogen bonding and n →π

- charge transfer interactions[2][3]. If 4R-Hyp is replaced by an analog that favors the endo pucker (such as 4S-Flp), the resulting steric clashes and misaligned trajectories completely abrogate triple-helix formation[2].

Interestingly, regioisomers like 3-Hydroxyproline (3-Hyp) exhibit strictly position-dependent effects. While 3-Hyp is tolerated in the Xaa position, placing it in the Yaa position causes severe destabilization due to inappropriate mainchain dihedral angles[6].

Table 2: Impact of Proline Analogs on Host-Guest Collagen Stability

Host-Guest System: (Pro-4-Hyp-Gly)3–[Xaa-Yaa-Gly]–(Pro-4-Hyp-Gly)3

| Xaa-Yaa-Gly Insert | Tm (°C) | Structural Consequence |

| Pro-4-Hyp-Gly | 36.0 | Natural stabilizing motif (Gauche effect active)[6] |

| 3-Hyp-4-Hyp-Gly | 32.7 | Minor destabilization at the Xaa position[6] |

| Pro-Pro-Gly | 30.5 | Loss of stereoelectronic stabilization[6] |

| Pro-3-Hyp-Gly | 21.0 | Severe steric/pucker clash at the Yaa position[6] |

Pharmacokinetics and Modern Drug Design

Beyond structural biology, substituted prolines are revolutionizing medicinal chemistry by acting as conformational locks and pharmacokinetic enhancers.

-

Lipophilicity and Bioavailability: Fluorination of the proline ring increases lipophilicity, which directly enhances cellular membrane permeability without adding significant steric bulk[7].

-

Conformational Locking: By altering the cis/trans equilibrium, drug developers can lock a therapeutic peptide into its bioactive conformation, drastically reducing the entropic penalty of target binding[1].

-

Clinical Validation: The FDA approval of Danicopan in March 2024 marked the first fluoroproline-based drug to reach the market. Furthermore, Pfizer's second-generation SARS-CoV-2 main protease inhibitors utilize trifluoromethylproline to enhance the dynamics of amide rotation, significantly improving oral bioavailability[7].

Self-Validating Experimental Protocols

To successfully harness these analogs in the lab, researchers must adapt their workflows to account for the altered chemical properties of substituted prolines. Below are field-proven protocols for their synthesis and characterization.

Self-validating workflow for synthesizing and characterizing proline analogs.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Fluoroproline Peptides

Causality for Protocol Deviation: The electron-withdrawing nature of fluorine drastically reduces the nucleophilicity of the pyrrolidine nitrogen. Standard SPPS coupling conditions (e.g., HBTU/DIPEA for 30 mins) will result in incomplete reactions and massive deletion sequences[5].

-

Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).

-

Activation: Pre-activate the Fmoc-protected fluoroproline (4 equivalents) using HATU (3.9 eq) and HOAt (4 eq) in the presence of highly basic, non-nucleophilic DIEA (8 eq) in DMF for 3 minutes. Note: HOAt forms a highly reactive 7-aza-benzotriazole active ester that overcomes the electronic deactivation of the fluorinated amine.

-

Coupling: Add the activated mixture to the resin. Extend the coupling time to 3–4 hours at room temperature. For highly hindered analogs (e.g., perfluoro-tert-butyl), double coupling at elevated temperatures (50°C via microwave SPPS) is mandatory[5].

-

Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: NMR-Based Quantification of Cis/Trans Isomerization

Causality for Protocol Deviation: Intrinsically disordered proteins (IDPs) and short peptides lack stable secondary structures, causing severe signal overlap in standard 1H NMR[8]. 19F NMR bypasses this by providing a background-free window with massive chemical shift dispersion (often >1 ppm between cis and trans states), allowing precise integration[5].

-

Sample Preparation: Dissolve the purified peptide in 90% H2O / 10% D2O buffered to pH 7.4 (e.g., 50 mM phosphate buffer) to a final concentration of 1-2 mM.

-

1D 19F Acquisition: Acquire a 1D 19F NMR spectrum with proton decoupling. The trans and cis conformers will appear as distinct, baseline-resolved singlets[5].

-

Integration & K_trans/cis Calculation: Integrate the area under the trans (major) and cis (minor) peaks. Calculate the equilibrium constant: Ktrans/cis=Area(trans)/Area(cis) .

-

Kinetic Validation (EXSY): To determine the isomerization rate, perform a 2D 19F-19F Exchange Spectroscopy (EXSY) experiment. By varying the mixing time ( tm ) from 50 ms to 500 ms, the build-up of cross-peaks between the cis and trans signals allows the calculation of the forward and reverse kinetic rate constants ( kct and ktc )[1].

Sources

- 1. pnas.org [pnas.org]

- 2. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. journals.plos.org [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bif.wisc.edu [bif.wisc.edu]

- 7. Fluoroprolines - Enamine [enamine.net]

- 8. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics and Physicochemical Profiling of 4-Methoxypyrrolidine-2-carboxylic Acid in Organic Media

Executive Summary

4-Methoxypyrrolidine-2-carboxylic acid (commonly known as 4-methoxyproline or 4-methoxy-L-proline) is a highly versatile cyclic amino acid derivative. While native L-proline exhibits notoriously poor solubility in non-polar and moderately polar organic solvents, the strategic O-methylation at the C4 position fundamentally alters the molecule's physicochemical landscape. This technical guide explores the thermodynamic principles, empirical solubility profiles, and self-validating experimental methodologies for determining the solubility of 4-methoxypyrrolidine-2-carboxylic acid in organic media, providing critical insights for drug development and stereoselective organocatalysis.

Structural and Thermodynamic Basis of Solvation

The solubility of any crystalline solute in an organic solvent is governed by the delicate balance between the lattice energy of the solid and the solvation energy released upon solute-solvent interaction.

For native 4-hydroxyproline, the hydroxyl group can engage in transannular hydrogen bonding, which rigidifies the molecule and increases the crystal lattice energy, thereby hindering dissolution in aprotic solvents. The O-methylation to form (2S,4S)-4-methoxyproline eliminates this transannular hydrogen bond potential[1]. This seemingly simple substitution has two profound thermodynamic consequences:

-

Conformational Shift: It restores a prototypical Cγ-endo pucker, which significantly alters the molecule's dipole moment and spatial footprint[1].

-

Lipophilicity Enhancement: The introduction of the steric bulk and lipophilicity of the methoxy group disrupts tight intermolecular hydrogen-bonding networks in the solid state, lowering the enthalpy of sublimation ( ΔHsublimation ).

Consequently, the overall enthalpy of solution ( ΔHsolution ) becomes substantially more favorable in organic solvents such as dichloromethane (DCM) and ethyl acetate.

Thermodynamic cycle of 4-methoxyproline solvation in organic media.

Quantitative Solubility Data in Organic Solvents

The enhanced lipophilicity (often measured as relative lipophilicity, rK') of 4-methoxyproline allows it to partition effectively into organic phases[2]. While native proline has a solubility of less than 5 mg/mL in dichloromethane[3], the 4-methoxy derivative exhibits a vastly superior solubility profile.

Below is a structured comparison of the representative equilibrium solubility of 4-methoxypyrrolidine-2-carboxylic acid across various organic solvents at standard ambient temperature (298.15 K).

| Organic Solvent | Dielectric Constant (ε) | Solvation Mechanism | Representative Solubility (mg/mL at 298.15 K) |

| Methanol | 32.7 | Strong H-bond donor/acceptor | > 100 |

| Ethanol | 24.5 | Moderate H-bond donor/acceptor | ~ 85 |

| Dichloromethane (DCM) | 8.9 | Dipole-dipole, favorable lipophilicity | ~ 45 |

| Ethyl Acetate | 6.0 | Dipole-dipole, moderate polarity | ~ 25 |

| Hexane | 1.9 | Non-polar, insufficient solvation energy | < 1 |

Data Note: Values are representative estimates derived from the relative lipophilicity and partition coefficients of 4-methoxyproline analogs compared to unsubstituted proline baselines in organocatalytic literature[2][3].

Experimental Protocol: Isothermal Shake-Flask Methodology

To generate trustworthy, highly reproducible solubility data, the Isothermal Shake-Flask method (adapted from OECD Test Guideline 105) is the gold standard. This protocol is designed as a self-validating system : it incorporates kinetic checks to ensure true thermodynamic equilibrium is reached, rather than a transient supersaturated state.

Step-by-Step Workflow

Step 1: Preparation of the Saturated System

-

Action: Add an excess amount of 4-methoxypyrrolidine-2-carboxylic acid (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed, inert glass vial.

-

Causality: An excess of solid must be visually present at all times to ensure the solvent is fully saturated and in equilibrium with the crystal lattice.

Step 2: Isothermal Equilibration

-

Action: Submerge the vials in a thermostatic shaking water bath set precisely to 298.15 K (±0.1 K). Agitate at 150 rpm for a minimum of 24 hours.

-

Causality: Solubility is highly temperature-dependent. Even a 0.5 K fluctuation can alter the ΔHsolution . The 24-hour duration overcomes the kinetic barrier of dissolution, ensuring the system reaches a true thermodynamic steady state.

Step 3: Phase Separation (Critical Step)

-

Action: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 298.15 K. Do not use standard nylon filtration. If filtration is mandatory, use pre-saturated PTFE syringe filters.

-

Causality: Standard filtration membranes can adsorb the solute, artificially lowering the measured concentration. Centrifugation physically pellets the undissolved solid without introducing a new binding surface, preserving the integrity of the saturated supernatant.

Step 4: Chromatographic Quantification

-

Action: Dilute an exact aliquot of the supernatant with the mobile phase and analyze via HPLC-UV (or LC-MS if lacking a strong chromophore). Compare the peak area against a 5-point validated calibration curve.

-

Causality: Dilution immediately upon sampling prevents spontaneous precipitation if the laboratory ambient temperature drops below the experimental 298.15 K.

Isothermal shake-flask methodology for equilibrium solubility determination.

Applications in Drug Development and Synthesis

The enhanced solubility of 4-methoxypyrrolidine-2-carboxylic acid has direct, high-impact applications in modern chemical research:

-

Stereoselective Organocatalysis: Many asymmetric transformations require non-polar aprotic solvents (like DCM) to maintain tight transition-state geometries. The poor solubility of native proline (< 5 mg/mL in DCM) forces chemists to use polar solvents like DMF, which can degrade stereoselectivity[3]. The methoxy derivative bridges this gap, enabling homogeneous catalysis in optimal solvent environments.

-

Peptide Engineering: Incorporating (2S,4S)-4-methoxyproline into peptide sequences (such as collagen models) provides immense conformational stability. The methoxy group's interaction with the solvent environment and its internal steric effects ensure the peptide backbone maintains its required helical structure[1].

-

Bile Acid Conjugation: In pharmacological studies, amidation of bile acids (e.g., ursodeoxycholic acid) with 4-methoxy-L-proline yields derivatives with vastly superior biliary secretion rates compared to natural analogs. The modified solubility and lipophilicity profile allows the conjugated drug to permeate hepatic membranes more efficiently[2].

References

-

Secondary Forces in Protein Folding | ACS Chemical Biology Source: ACS Publications URL:[Link]

-

Synthesis and Physicochemical, Biological, and Pharmacological Properties of New Bile Acids Amidated with Cyclic Amino Acids | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

-

Proline Sulfonamide-Based Organocatalysis: Better Late than Never Source: PMC - NIH URL:[Link]

Sources

Introduction: The Critical Role of Chirality in Modern Drug Discovery

An In-Depth Technical Guide to the Stereoisomers of 4-Methoxypyrrolidine-2-carboxylic acid

In the landscape of modern pharmacology and drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers—compounds with the same molecular formula and connectivity but different three-dimensional orientations. These subtle structural distinctions can lead to profound differences in pharmacological and toxicological profiles. A classic example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the regulatory and scientific imperative to synthesize and analyze enantiomerically pure compounds.

4-Methoxypyrrolidine-2-carboxylic acid, a substituted proline analog, serves as an exemplary case study in the importance of stereochemical control. Possessing two chiral centers at the C2 and C4 positions, this molecule can exist as four distinct stereoisomers. These isomers are not mere chemical curiosities; they are valuable chiral building blocks for a new generation of therapeutics.[1][2][3] The precise stereochemistry of the pyrrolidine ring dictates its conformation and how it presents key functional groups for interaction with biological targets, such as enzymes and receptors. This guide offers a comprehensive examination of the stereoisomers of 4-Methoxypyrrolidine-2-carboxylic acid, detailing their structure, stereoselective synthesis, analytical separation, and pivotal role as intermediates in the synthesis of significant pharmaceutical agents.

Structural Elucidation: The Four Faces of 4-Methoxypyrrolidine-2-carboxylic acid

The presence of two stereocenters in 4-Methoxypyrrolidine-2-carboxylic acid gives rise to two pairs of enantiomers. The relative orientation of the carboxylic acid group at C2 and the methoxy group at C4 defines them as either cis (on the same face of the pyrrolidine ring) or trans (on opposite faces).

-

(2S,4R) and (2R,4S) isomers: These are a pair of enantiomers with a cis relationship between the C2-carboxyl and C4-methoxy groups.

-

(2S,4S) and (2R,4R) isomers: These are a pair of enantiomers with a trans relationship between the C2-carboxyl and C4-methoxy groups.

The pyrrolidine ring itself is not planar and typically adopts an "envelope" conformation, where one atom is out of the plane of the other four.[4] The specific stereochemistry at C2 and C4 influences this ring pucker, which in turn affects the molecule's overall shape and its ability to bind to target proteins.

Table 1: Properties of Key Stereoisomers

| Stereoisomer | Full Name | Relative Stereochemistry | CAS Number | Known Application |

| (2S,4S) | (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid | trans | 1860012-46-9 | Intermediate |

| (2R,4R) | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | trans | N/A | Eribaxaban Intermediate[4] |

| (2R,4S) | (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride | cis | 1860012-49-2 | Intermediate[5] |

| (2S,4S) | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid | trans | 1378388-16-9 | Velpatasvir Intermediate[6][7] |

Stereoselective Synthesis: Crafting the Desired Isomer

Achieving stereochemical purity is paramount, making stereoselective synthesis the cornerstone of utilizing these building blocks. The most common and effective strategy is to begin with a readily available, enantiomerically pure starting material, a concept known as the "chiral pool" approach. For substituted prolines, trans-4-hydroxy-L-proline is an exceptionally versatile and widely used chiral starting block.[1][8] Its pre-defined stereocenters serve as a scaffold to direct the formation of new stereocenters with high fidelity.

The synthesis of a 4-methoxy derivative typically involves the protection of the amine and carboxylic acid groups, followed by the methylation of the hydroxyl group. The choice of reagents and reaction conditions is critical to prevent racemization or epimerization at any of the chiral centers.

Experimental Protocol: Synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid[4]

This protocol is adapted from the literature and demonstrates a typical O-methylation of a protected hydroxyproline derivative.

Materials:

-

(2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid, 1-tert-butyl ester

-

Methyl Iodide (CH₃I)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

1 N Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water (H₂O)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methyl iodide (1.02 eq) and sodium hydride (4.1 eq) in anhydrous THF. Cool the resulting mixture to 0 °C in an ice bath.

-

Substrate Addition: Slowly add (2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid, 1-tert-butyl ester (1.0 eq) in portions to the cooled reaction mixture. It is critical to maintain the internal temperature at or below 5 °C (278 K) during the addition to control the exothermic reaction and prevent side products.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-23 °C) and continue stirring overnight under a nitrogen atmosphere.

-

Work-up and Quenching: Carefully quench the reaction by slowly adding H₂O. Subsequently, add 1 N HCl to neutralize the excess base, followed by the addition of NaCl to saturate the aqueous layer, which enhances the efficiency of the extraction.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two more times. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

-

Purification (if necessary): The product can be further purified by recrystallization or column chromatography to achieve high purity.

Analytical Separation and Characterization

Distinguishing and quantifying the individual stereoisomers requires specialized analytical techniques. Because enantiomers possess identical physical properties (melting point, boiling point, solubility) in an achiral environment, standard chromatographic methods are ineffective.

Chiral High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are particularly effective for resolving a wide range of chiral compounds, including carboxylic acids.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it is a powerful tool for differentiating diastereomers, such as cis and trans isomers. The spatial relationship between the protons on the pyrrolidine ring results in distinct chemical shifts and scalar coupling constants (J-values) in the ¹H NMR spectrum. The carboxyl carbon signal in the ¹³C NMR spectrum also appears at a characteristic shift between 160-185 ppm.[10]

X-ray Crystallography: This is the gold standard for unambiguously determining the absolute configuration of a stereoisomer. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be constructed, providing definitive proof of its stereochemistry.[4]

Protocol: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a general methodology for the direct separation of enantiomers of N-protected 4-methoxypyrrolidine-2-carboxylic acid.

Instrumentation & Columns:

-

HPLC System: Standard system with a UV detector.

-

Chiral Column: Polysaccharide-based column, e.g., CHIRALCEL® OD-H or similar.

Mobile Phase:

-

A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier.

-

Typical Composition: 90:10 (v/v) n-Hexane:IPA + 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial as an acidic modifier to ensure good peak shape for the carboxylic acid analyte.[9][11]

-

Flow Rate: 1.0 mL/min.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the N-protecting group absorbs (e.g., 220 nm for a Boc group).

-

Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (ee%) can be calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Pharmacological Significance and Applications

The precise stereochemistry of 4-methoxypyrrolidine-2-carboxylic acid is not an academic exercise; it is a critical design element for potent and selective drugs. Different isomers serve as key intermediates for distinct therapeutic agents, highlighting the lock-and-key nature of drug-receptor interactions.

-

(2R,4R)-Isomer for Eribaxaban: The trans-(2R,4R) stereoisomer is an important intermediate in the synthesis of Eribaxaban.[4] Eribaxaban is a direct inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade, making it an effective anticoagulant for the prevention of thrombosis. The specific orientation of the methoxy and carboxamide groups derived from this proline analog is essential for high-affinity binding to the active site of the Factor Xa enzyme.[4]

-

(2S,4S)-Isomer for Velpatasvir: The trans-(2S,4S) stereoisomer (specifically, a methoxymethyl derivative) is a key building block for Velpatasvir, a potent antiviral drug used to treat Hepatitis C.[6][7] Velpatasvir functions by inhibiting the HCV NS5A protein, which is essential for viral replication. The stereochemistry of the pyrrolidine core ensures the correct presentation of the pharmacophore elements required to disrupt the function of the NS5A protein complex.

Conclusion

The four stereoisomers of 4-methoxypyrrolidine-2-carboxylic acid exemplify the profound importance of three-dimensional structure in chemical and biological sciences. As this guide has detailed, the ability to selectively synthesize, separate, and characterize these isomers is fundamental to their application in drug discovery. The use of the (2R,4R)-isomer for the anticoagulant Eribaxaban and the (2S,4S)-isomer for the antiviral Velpatasvir provides compelling evidence that stereochemistry is not a subtle nuance but a critical determinant of therapeutic function. For researchers and scientists in drug development, a deep understanding of these principles is essential for designing the next generation of safe, selective, and effective medicines.

References

-

Ye, W., Wang, Y., Zhang, C., et al. (2022). Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing. RSC Advances. [Link]

-

Li, G. L., Li, G. P., & Wang, L. M. (2011). (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3258. [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Toth, G. K., & Penke, B. (2001). Synthesis of Fmoc-protected trans-4-methylproline. Amino Acids, 20(3), 327-330. [Link]

-

Onishi, N., et al. (2000). Enzymatic Production of trans-4-Hydroxy-L-proline by Regio- and Stereospecific Hydroxylation of L-Proline. Bioscience, Biotechnology, and Biochemistry, 64(7), 1374-1379. [Link]

-

Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-87. [Link]

-

ResearchGate. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-L-proline in microorganisms. [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. [Link]

-

ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

-

ResearchGate. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. [Link]

-

National Center for Biotechnology Information. (n.d.). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. [Link]

-

CSIRO Publishing. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. [Link]

- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PhytoBank. (n.d.). (2R,4R)-4-Methyl-2-pyrrolidinecarboxylic acid. [Link]

-

SpectraBase. (n.d.). Pyrrolidine-1-carboxylic acid, 2-(4-methoxyphenylaminocarbonyl)-, phenyl ester - 13C NMR. [Link]

- Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.

-

Gaskell, M., & Crooks, P. A. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]

-

Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-one Derivatives Structurally Related with Nebracetam. (2024). [Link]

-

SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride | 1860012-49-2 [sigmaaldrich.com]

- 6. Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. (2S,4S)-1-(tert-butoxycarbonyl)-4-(MethoxyMethyl)pyrrolidine-2-carboxylic acid | 1378388-16-9 [chemicalbook.com]

- 8. connectsci.au [connectsci.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

Analytical Paradigms in Peptidomimetics: Comprehensive Characterization of Fmoc-Protected Pyrrolidine Carboxylic Acids

Fmoc-protected pyrrolidine carboxylic acids—most notably Fmoc-Pro-OH and its substituted derivatives (e.g., Fmoc-Hyp-OH)—are foundational building blocks in Solid-Phase Peptide Synthesis (SPPS). The cyclic nature of the pyrrolidine ring introduces unique conformational constraints into peptide backbones, facilitating the formation of critical secondary structures such as β-turns[1]. However, the secondary amine of the pyrrolidine ring fundamentally alters the molecule's chemical behavior, demanding specialized analytical workflows to ensure stereochemical integrity, chemical purity, and optimal coupling kinetics.

As a Senior Application Scientist, it is critical to look beyond basic quality control. This guide dissects the causality behind the characterization techniques, providing self-validating protocols to ensure that every batch of Fmoc-pyrrolidine derivative meets the rigorous demands of modern drug development.

Analytical workflow for characterizing Fmoc-protected pyrrolidine derivatives.

Structural Dynamics & Isomerism: NMR Characterization

The Causality of Cis/Trans Isomerism

When the secondary amine of a pyrrolidine ring is protected by an Fmoc group, it forms a sterically hindered tertiary carbamate[1]. Unlike primary amino acids, this structural motif lacks a hydrogen atom on the amide nitrogen, forcing a sterically congested environment. This congestion drives a slow cis/trans rotameric equilibrium on the NMR timescale[2].

Crystallographic and NMR data show that the cis Fmoc-proline bond (where the ω angle deviates significantly, e.g., ω = +8.6°) promotes extended conformations[2]. In downstream peptide folding, the slow rate of cis-trans isomerization (often 0.1−0.01 s⁻¹) can act as the rate-limiting step in achieving the native protein structure[3]. During standard 1H NMR characterization at room temperature, this slow exchange causes peak doubling (two distinct sets of signals for the same proton), which novice chemists frequently misinterpret as a 50% chemical impurity.

Self-Validating Protocol: Variable-Temperature (VT) NMR

To definitively prove that secondary peaks are rotamers and not impurities, the analytical system must be self-validating. We achieve this by manipulating thermal energy to force peak coalescence.

-

Sample Preparation: Dissolve 15-20 mg of the Fmoc-pyrrolidine derivative in 0.6 mL of DMSO- d6 . (DMSO is chosen over CDCl 3 due to its higher boiling point, allowing for elevated temperature studies).

-

Baseline Acquisition (25 °C): Acquire standard 1H and 13C spectra. Note the integration ratios of the doubled Cα and Cδ proton signals, which represent the baseline cis/trans ratio.

-

Thermal Titration (VT-NMR): Increment the probe temperature in 15 °C intervals up to 90–100 °C. Allow 5 minutes of equilibration at each step.

-

Coalescence Observation: As the thermal energy surpasses the rotational energy barrier of the tertiary amide bond, the exchange rate increases. Observe the doubled peaks broaden and eventually coalesce into a single, time-averaged sharp peak.

-

Validation: Cool the sample back to 25 °C and re-acquire the spectrum. The peaks must resolve back into their original doubled state, proving the structural integrity of the compound and confirming the rotameric phenomenon.

Logical relationship mapping the impact of cis/trans isomerism on SPPS kinetics.

Stereochemical Integrity: Chiral Chromatography

The Causality of Enantiomeric Purity

Pyrrolidine derivatives often contain multiple asymmetric carbon atoms (e.g., C2 and C4 in substituted prolines)[4]. Racemization at the Cα position during the initial synthesis or Fmoc-protection phase leads to D-enantiomer impurities. Even a 1% D-Pro impurity can completely disrupt the target peptide's secondary structure and biological activity. Therefore, normal-phase chiral HPLC is mandatory to verify an enantiomeric excess (ee) of ≥ 99.8%.

Self-Validating Protocol: Normal-Phase Chiral HPLC

Separation of chiral pyrrolidine derivatives relies on inclusion complex formation and hydrogen bonding within a chiral stationary phase[4].

-

Column Selection: Utilize a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H or equivalent) with dimensions of 250 x 4.6 mm, 5 µm.

-

Mobile Phase Preparation: Prepare an isocratic system of n-hexane and isopropanol. A ratio of 90:10 (v/v) n-hexane:isopropanol has been shown to provide optimal separation factors for chiral pyrrolidine derivatives[4].

-

System Suitability (Self-Validation): Inject a racemic standard (50:50 L/D mix) prior to the sample. The system is only valid if the resolution index (Rs) between the two enantiomer peaks is > 2.0.

-

Sample Analysis: Inject 10 µL of the Fmoc-pyrrolidine sample (1 mg/mL in mobile phase). Run at a flow rate of 1.0 mL/min with UV detection at 210 nm and 254 nm.

-

Quantification: Calculate the area percent of the L-isomer against any detectable D-isomer peak.

Quantitative Data: Chiral Separation Parameters

The following table summarizes the optimized chromatographic parameters for fractionating enantiomers of chiral pyrrolidine derivatives based on mobile phase polarity[4]:

| Mobile Phase (n-Hexane:Isopropanol) | Separation Factor (α) | Chromatographic Resolution (Rs) | Outcome |

| 90:10 (v/v) | 3.7 | 18.4 | Baseline separation; Ideal for trace D-isomer quantification. |

| 80:20 (v/v) | 2.0 | 6.7 | Faster elution; Reduced resolution due to higher polarity. |

Chemical Purity & Impurity Profiling: LC-ESI-MS

The Causality of Trace Impurities in SPPS

Fmoc-Pro-OH is characterized by its high solubility in organic solvents like dimethylformamide (DMF) and dichloromethane, which facilitates high-efficiency coupling in SPPS[1]. However, trace impurities from the manufacturing process can cause catastrophic sequence failures. Specifically, free amino acids (≤ 0.2%) can cause premature capping, while dipeptides like Fmoc-Pro-Pro-OH (≤ 0.1%) or Fmoc-β-Ala-OH (≤ 0.1%) lead to insertion mutations in the final peptide sequence.

Practical Insight: Because proline is a secondary amine, its deprotected form fails to produce the characteristic blue-purple color in the standard Kaiser test; the Isatin test must be used instead to verify coupling completion[5].

Self-Validating Protocol: Reversed-Phase LC-ESI-MS

-

Sample Preparation: Dissolve the sample to a final concentration of 0.5 mg/mL in 50:50 Acetonitrile:Water.

-